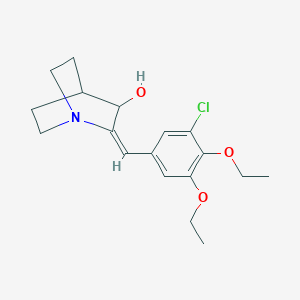
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRB-2P and belongs to the class of chalcones. Chalcones are a group of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, studies have suggested that BRB-2P induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been found to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, this compound has also been found to exhibit various other biochemical and physiological effects. Studies have shown that BRB-2P exhibits anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of various enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potential as an anticancer agent. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BRB-2P in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BRB-2P and to optimize its cytotoxicity against cancer cells. Additionally, studies are needed to evaluate the potential toxicity of this compound and to develop strategies to minimize its toxicity. Other potential areas of research include the development of novel chalcone derivatives with improved anticancer activity and the evaluation of the anti-inflammatory and antioxidant properties of BRB-2P in various disease models.
Synthesemethoden
The synthesis of 1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be achieved through several methods. One of the most common methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,5-dimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then subjected to an aldol condensation reaction with acetone to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-thienyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that BRB-2P exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-9(7-14-15(8)2)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZWXAXPLRFPO-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[4-(3-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5419601.png)

![7-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419627.png)

![methyl 4-{[(4-methyl-1-oxo-2(1H)-phthalazinyl)acetyl]amino}benzoate](/img/structure/B5419642.png)
amine hydrochloride](/img/structure/B5419649.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5419653.png)
![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)
![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)